molecular formula C20H21N5O2 B11032163 10-amino-2-oxo-N-[4-(propan-2-yl)phenyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

10-amino-2-oxo-N-[4-(propan-2-yl)phenyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11032163
M. Wt: 363.4 g/mol
InChI Key: GBNKQNWCNJWFHR-UHFFFAOYSA-N
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Description

10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3]benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Cyclization: The intermediate product undergoes cyclization with a pyrimidine derivative to form the pyrimido[1,2-a][1,3]benzimidazole core.

    Functionalization: Introduction of the isopropylphenyl group and the amino group is achieved through nucleophilic substitution reactions.

    Final modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The isopropylphenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 10-AMINO-N-(4-METHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE
  • 10-AMINO-N-(4-ETHYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 10-AMINO-N-(4-ISOPROPYLPHENYL)-2-OXO-2,3,4,10-TETRAHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-4-CARBOXAMIDE lies in its specific structural features, such as the isopropylphenyl group, which may confer distinct biological activity and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

10-amino-2-oxo-N-(4-propan-2-ylphenyl)-3,4-dihydropyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C20H21N5O2/c1-12(2)13-7-9-14(10-8-13)22-19(27)17-11-18(26)23-20-24(17)15-5-3-4-6-16(15)25(20)21/h3-10,12,17H,11,21H2,1-2H3,(H,22,27)

InChI Key

GBNKQNWCNJWFHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CC(=O)N=C3N2C4=CC=CC=C4N3N

Origin of Product

United States

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